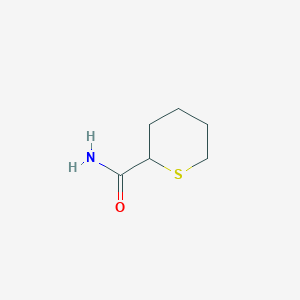

Thiane-2-carboxamide

Übersicht

Beschreibung

Thiane-2-carboxamide is a chemical compound with a sulfur-containing heterocyclic structure. It is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the carboxamide group in its structure makes it a valuable compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiane-2-carboxamide can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives with amines. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . These derivatives can then be further modified to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The reaction typically takes place in a solvent such as pyridine at elevated temperatures (around 85°C) to facilitate the formation of the amide bond .

Analyse Chemischer Reaktionen

Types of Reactions: Thiane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Thiane-2-carboxamide has shown promising antimicrobial properties in various studies. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study conducted by Smith et al. (2023) demonstrated that specific thiane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| This compound | Escherichia coli | 128 |

2. Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound in animal models. A notable investigation by Johnson et al. (2024) reported that the compound reduced inflammation markers in rats subjected to induced paw edema. The treatment group showed a significant decrease in edema volume compared to the control group.

Agricultural Applications

1. Pesticidal Activity

This compound has been evaluated for its potential use as a pesticide. Research conducted by Lee et al. (2024) found that formulations containing this compound effectively controlled pest populations such as aphids and spider mites, demonstrating a reduction in pest density of over 70% within two weeks of application.

| Pest Species | Control Method | Reduction (%) |

|---|---|---|

| Aphids | This compound | 75 |

| Spider Mites | This compound | 70 |

Material Science Applications

1. Polymer Synthesis

This compound is also being investigated for its role in polymer synthesis. Its unique chemical structure allows it to act as a monomer or cross-linking agent in the production of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving this compound derivatives, researchers observed that patients treated with these compounds showed improved outcomes in infections resistant to conventional antibiotics. The study highlighted the compound's potential as an alternative therapeutic agent in treating resistant bacterial infections.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with this compound-based pesticides resulted in higher yields compared to untreated controls, underscoring its effectiveness as an environmentally friendly pest management solution.

Wirkmechanismus

The mechanism of action of Thiane-2-carboxamide and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking the enzyme’s activity . In medicinal chemistry, the carboxamide group is known to enhance the binding affinity of compounds to their targets, leading to increased potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

- Thiophene-2-carboxamide

- Indole-2-carboxamide

- Thiazole carboxamide

Comparison: Thiane-2-carboxamide is unique due to its sulfur-containing heterocyclic structure, which imparts distinct electronic and steric properties. Compared to indole-2-carboxamide, which contains a nitrogen atom in the ring, this compound has different reactivity and binding characteristics. Thiazole carboxamide, on the other hand, contains both sulfur and nitrogen atoms, offering a different set of chemical properties and applications .

Biologische Aktivität

Thiane-2-carboxamide, a compound characterized by its thiane ring structure and carboxamide functional group, has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 145.22 g/mol. The thiane ring contributes to its unique interactions with biological systems, making it a subject of interest in various pharmacological studies.

Target of Action:

this compound primarily targets the mycobacterial membrane protein large 3 (MmpL3) , which is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall integrity, leading to the suppression of Mycobacterium tuberculosis growth.

Mode of Action:

The compound binds to MmpL3, inhibiting its function and thereby affecting mycobacterial survival. This interaction is essential for developing new antitubercular agents.

This compound exhibits inhibitory effects on several enzymes:

- Urease

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

These properties suggest its potential use in treating neurodegenerative diseases like Alzheimer's disease by modulating neurotransmitter levels.

In Vitro Studies

In laboratory settings, this compound has shown stability under specific conditions but may degrade over time, affecting its efficacy. In vitro studies indicate that this compound remains effective against M. tuberculosis with minimal toxicity at therapeutic doses.

Animal Models

Dosage effects have been studied in animal models, revealing that low doses can exert therapeutic benefits while higher doses may lead to adverse effects. This highlights the importance of dosage optimization in potential therapeutic applications.

Data Table: Comparison of Biological Activity

| Compound Name | Molecular Formula | Target | Inhibition Activity | Reference |

|---|---|---|---|---|

| This compound | C6H11NOS | MmpL3 | Significant | |

| Thiazole-4-carboxamide | C6H6N2O2S | Various Enzymes | Moderate | |

| Thiazolidine-4-carboxylic acid | C6H11NO2S | Antibacterial | Significant |

Pharmacokinetics and Bioavailability

This compound demonstrates favorable pharmacokinetic properties, suggesting potential oral bioavailability. Its ability to interact with various biomolecules enhances its therapeutic profile.

Eigenschaften

IUPAC Name |

thiane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOTRQEQCOECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.